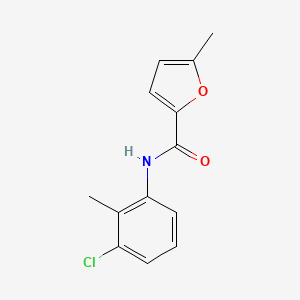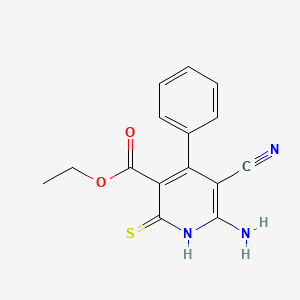![molecular formula C12H9N3O2 B5831424 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, also known as GMX1778, is a small molecule inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. It has been shown to have potential therapeutic applications in cancer treatment and metabolic disorders.
Mechanism of Action
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. This leads to a decrease in intracellular NAD+ levels, which in turn affects several key cellular processes, including DNA repair, energy metabolism, and signaling pathways. In cancer cells, the decrease in NAD+ levels leads to cell death, while in metabolic disorders, it leads to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of NAMPT activity, a decrease in intracellular NAD+ levels, and the induction of cell death in cancer cells. In animal models of metabolic disorders, it has been shown to improve glucose homeostasis and insulin sensitivity.
Advantages and Limitations for Lab Experiments
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several advantages for lab experiments, including its specificity for NAMPT and its ability to selectively target cancer cells. However, it also has some limitations, including its low solubility and stability, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, including the development of more potent and selective inhibitors of NAMPT, the evaluation of its efficacy in combination with other cancer therapies, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione and its effects on cellular processes.
Synthesis Methods
The synthesis of 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves a multistep process, starting from commercially available starting materials. The key step involves the condensation of 2-amino-4-methylpyrrole and 2,4-pentanedione in the presence of ammonium acetate to form the pyrroloquinoline core. This is followed by a series of functional group manipulations to introduce the required substituents, culminating in the formation of 2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione.
Scientific Research Applications
2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. It has been shown to selectively target cancer cells that rely on NAD+ biosynthesis for survival, leading to cell death. In addition, it has been shown to improve glucose homeostasis and insulin sensitivity in animal models of metabolic disorders.
properties
IUPAC Name |
2-amino-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-6-9-10(12(17)15(13)11(9)16)7-4-2-3-5-8(7)14-6/h2-5H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXBVHPQZPOILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

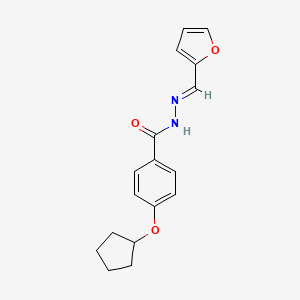
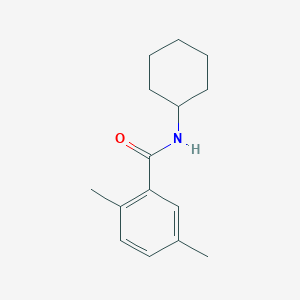
![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)

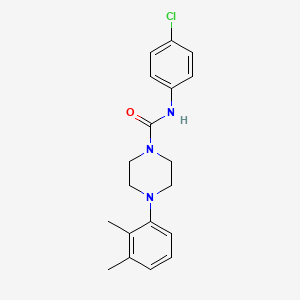
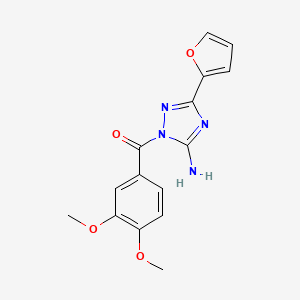
![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)


![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)
